molecular formula C8H15NO3 B033925 methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate CAS No. 106568-37-0

methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate

Cat. No. B033925
M. Wt: 173.21 g/mol
InChI Key: HWRKMEAQDCNNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate, also known as JNJ-63533054, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids. The inhibition of FAAH by JNJ-63533054 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various medical conditions.

Mechanism Of Action

Methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate works by inhibiting the enzyme FAAH, which plays a key role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, producing a variety of physiological effects. FAAH is responsible for breaking down endocannabinoids, thereby regulating their activity. Inhibition of FAAH by methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate leads to an increase in endocannabinoid levels, which in turn produces a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate are primarily due to its inhibition of FAAH. By increasing endocannabinoid levels, methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate produces a variety of effects, including anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. Additionally, methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is its selectivity for FAAH, which minimizes off-target effects. Additionally, methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate has been shown to have good pharmacokinetic properties, making it suitable for use in animal models and potentially in humans. However, one limitation of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is its relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are many potential future directions for the study of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate. One area of interest is the potential use of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate may have potential applications in the treatment of pain, anxiety, and depression. Further research is needed to fully understand the potential of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate in these areas and to develop effective treatment strategies.

Synthesis Methods

The synthesis of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate involves the condensation of 3-hydroxypropylcyclopropane with methyl isocyanate in the presence of a base catalyst. The resulting product is then purified by column chromatography to yield the final compound. This synthesis method has been optimized to produce high yields of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate with excellent purity.

Scientific Research Applications

Methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate has been extensively studied for its potential applications in the field of medicine. The inhibition of FAAH by methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects, making it a promising candidate for the treatment of various medical conditions. Additionally, methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

106568-37-0

Product Name

methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate

InChI

InChI=1S/C8H15NO3/c1-12-7(11)9-8(4-5-8)3-2-6-10/h10H,2-6H2,1H3,(H,9,11)

InChI Key

HWRKMEAQDCNNET-UHFFFAOYSA-N

SMILES

COC(=O)NC1(CC1)CCCO

Canonical SMILES

COC(=O)NC1(CC1)CCCO

synonyms

Carbamic acid, [1-(3-hydroxypropyl)cyclopropyl]-, methyl ester (9CI)

Origin of Product

United States

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